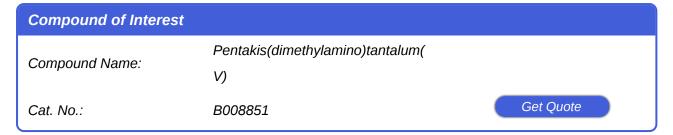


A Comparative Guide to the Electrical Properties of TaN Diffusion Barriers from PDMAT

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In the relentless pursuit of smaller and more powerful integrated circuits, the integrity of the interconnects is paramount. Diffusion barriers are critical components that prevent the migration of copper into the surrounding dielectric and silicon, which can lead to device failure. Tantalum Nitride (TaN) has emerged as a leading material for these barriers. This guide provides a comparative analysis of the electrical properties of TaN diffusion barriers synthesized from the precursor pentakis(dimethylamino)tantalum (PDMAT), benchmarked against other common diffusion barrier materials and deposition techniques.

Comparative Electrical Performance

The efficacy of a diffusion barrier is primarily determined by its electrical properties, including resistivity, leakage current, and its ability to withstand high temperatures before breakdown. The following table summarizes the key electrical performance metrics for TaN derived from PDMAT and compares them with alternative materials and deposition methods.



Barrier Material	Deposition Method	Precursor/T arget	Resistivity (μΩ-cm)	Leakage Current Density (A/cm²)	Failure Temperatur e (°C)
TaN	PEALD	PDMAT	200 - 5000	Low	>600
TaN	PVD	Ta Target	~240 - 380	Low	600 - 700
TaN	CVD	TBTDET	920	Higher after 550°C annealing	~550-600
TiN	MOCVD	TDMAT	~2000 (as- deposited), ~120 (after RTN)	High leakage after 600°C annealing	~600
Ta/TaN Bi- layer	PVD	Ta Target	Lower than single layer TaN	Lower than Ta	Better than Ta

Key Insights:

- Resistivity: TaN films derived from PDMAT using Plasma-Enhanced Atomic Layer Deposition (PEALD) exhibit a wide range of resistivity, which can be tuned by process parameters.
 While some reports indicate higher resistivity for ALD TaN compared to Physical Vapor Deposition (PVD) TaN, PEALD processes have achieved resistivities in the range of 200-500 μΩ-cm.
- Leakage Current: TaN barriers, in general, exhibit low leakage currents. However, the
 thermal stability against Cu diffusion is a critical factor. For instance, CVD TaN films have
 shown increased leakage currents after annealing at 600°C. TaN and Ta/TaN bi-layer barriers
 have demonstrated lower leakage currents and higher breakdown voltages compared to
 pure Ta barriers.
- Thermal Stability: The failure temperature, the point at which the barrier breaks down and allows Cu to diffuse, is a crucial metric. PVD TaN has shown stability up to 600-700°C.



MOCVD TiN and TaN films have comparable thermal stability, with failure occurring around 600°C. Notably, PEALD TaN films from PDMAT have shown excellent barrier properties even at subnanometer thicknesses.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are typical protocols for the deposition and characterization of TaN diffusion barriers.

Deposition of TaN from PDMAT via PEALD

- Substrate Preparation: A silicon wafer is cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants. A layer of SiO₂ is often grown or deposited on the wafer, followed by the deposition of a copper film.
- Deposition Process:
 - The substrate is placed in a PEALD reactor chamber.
 - The chamber is heated to the desired deposition temperature, typically in the range of 200-300°C.
 - The deposition cycle consists of sequential pulses of the PDMAT precursor and a plasma reactant (e.g., N₂ or NH₃ plasma).
 - A typical cycle involves:
 - 1. PDMAT pulse into the chamber.
 - 2. Purge with an inert gas (e.g., Ar) to remove unreacted precursor and byproducts.
 - 3. Plasma exposure (e.g., N2 plasma) to react with the adsorbed PDMAT layer.
 - 4. Purge with an inert gas.
 - This cycle is repeated to achieve the desired film thickness.

Characterization of Electrical Properties

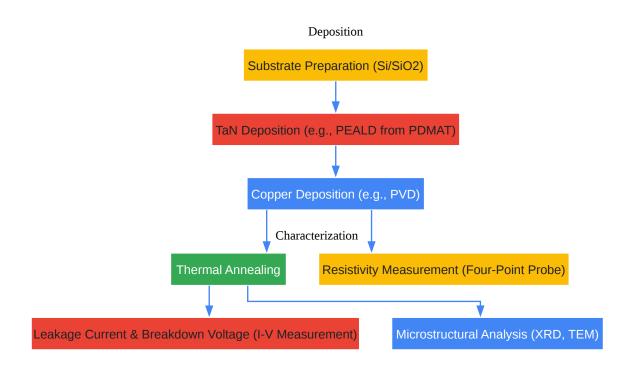


- Resistivity Measurement: The sheet resistance of the deposited TaN film is measured using a four-point probe. The resistivity is then calculated by multiplying the sheet resistance by the film thickness, which is typically measured by ellipsometry or transmission electron microscopy (TEM).
- Leakage Current and Breakdown Voltage Measurement:
 - Metal-Insulator-Semiconductor (MIS) capacitor structures (e.g., Cu/TaN/SiO₂/Si) are fabricated.
 - An I-V (current-voltage) measurement is performed by applying a ramping voltage across the capacitor and measuring the resulting leakage current.
 - The breakdown voltage is determined as the voltage at which a sudden and significant increase in leakage current occurs.
- Thermal Stability Assessment:
 - The fabricated Cu/TaN/Si structures are subjected to thermal annealing at various temperatures in a vacuum or inert atmosphere for a specific duration (e.g., 30 minutes).
 - After annealing, the electrical properties (leakage current of p-n junctions) are remeasured to determine the failure temperature of the diffusion barrier.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of TaN diffusion barriers.





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